(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one
Descripción
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is a complex heterocyclic compound
Propiedades
Fórmula molecular |
C25H19N5O |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one |
InChI |
InChI=1S/C25H19N5O/c31-24-21-20(17-10-5-2-6-11-17)19-13-7-12-18(14-16-8-3-1-4-9-16)22(19)27-23(21)28-25-29-26-15-30(24)25/h1-6,8-11,14-15H,7,12-13H2,(H,27,28,29)/b18-14+ |
Clave InChI |
IKRHPFHQZQWRQK-NBVRZTHBSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=C4C(=N3)N=C5NN=CN5C4=O)C6=CC=CC=C6 |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzylidene and phenyl derivatives with triazolo-pyrimido-quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylidene and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities.
Aplicaciones Científicas De Investigación
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways, leading to changes in cell signaling and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but different ring fusion, leading to distinct biological activities.
6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-b]quinolin-5(1H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
Uniqueness
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
